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Compound of Interest

Compound Name: Eprodisate

Cat. No.: B1200699 Get Quote

This technical support center provides detailed information for researchers, scientists, and drug

development professionals regarding the clinical evaluation of Eprodisate for Amyloid A (AA)

Amyloidosis, with a focus on the rationale behind the need for confirmatory studies.

Frequently Asked Questions (FAQs)
Q1: What is Eprodisate and what is its proposed
mechanism of action?
Eprodisate (also known as Kiacta™ or NC-503) is an investigational drug designed to treat AA

amyloidosis. It is a low-molecular-weight, sulfonated molecule that has structural similarities to

heparan sulfate.[1][2][3] Its proposed mechanism of action is to interfere with the deposition of

amyloid fibrils in tissues. It competitively binds to the glycosaminoglycan (GAG) binding sites

on the precursor Serum Amyloid A (SAA) protein, thereby inhibiting the polymerization of SAA

fragments into insoluble amyloid fibrils.[1][2][4][5] This action is intended to prevent the

formation of new amyloid deposits and slow the progression of organ damage, particularly in

the kidneys.[1][6]

Q2: What is AA Amyloidosis and its underlying
pathophysiology?
AA amyloidosis, also known as secondary amyloidosis, is a serious complication arising from

chronic inflammatory or infectious diseases such as rheumatoid arthritis or familial

Mediterranean fever.[2][6][7] In these conditions, the liver produces high levels of the acute-
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phase reactant protein, Serum Amyloid A (SAA).[2][8] Proteolytic fragments of SAA can misfold

and aggregate into insoluble β-sheet fibrils.[1][6] These fibrils, along with other molecules like

glycosaminoglycans, deposit in the extracellular space of various organs, most commonly the

kidneys, leading to progressive organ dysfunction, proteinuria, and eventual renal failure.[2][7]

[8] The primary therapeutic strategy is to control the underlying inflammatory condition to

reduce SAA production.[2][7]
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Caption: Pathophysiology of AA Amyloidosis and Eprodisate's Mechanism of Action.

Q3: Why was a confirmatory clinical trial required for
Eprodisate after its initial Phase 3 study?
A confirmatory study was necessary because the initial pivotal Phase 2/3 trial (NCT00035334)

yielded results that were promising but not statistically definitive enough to warrant regulatory

approval based on a single study.[5][9] The U.S. Food and Drug Administration (FDA) issued

an "approvable letter," indicating that while there was some evidence of effectiveness, an

additional efficacy trial would be required to provide firm evidence.[9][10]

Key reasons for this decision include:

Ambiguous Primary Endpoint: The primary composite endpoint—a measure of renal function

decline or death—showed a positive trend in favor of Eprodisate but did not reach its

prespecified level of statistical significance (p=0.06).[6][11][12] Regulatory agencies typically

require a p-value of <0.05 to confidently conclude a drug is effective.[9][13]

Need for Robust Evidence: For a new drug to be approved, especially for a serious condition

with no existing targeted treatments, regulatory bodies require robust and unequivocal

evidence of its benefit-risk profile.[14][15] Confirmatory trials are designed to validate

preliminary findings and ensure that the observed effects are real and reproducible in a large

patient population.[15][16]

Single-Trial Basis for Approval: While some secondary endpoints in the initial trial were

statistically significant (e.g., a slower rate of decline in creatinine clearance, p=0.02), relying

on a single trial for approval often requires a highly persuasive and statistically significant

result on the primary endpoint, which was not the case here.[11][12][13]
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Caption: Logical workflow from initial trial results to the confirmatory study requirement.
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Q4: What was the outcome of the subsequent
Eprodisate confirmatory study?
Despite the promising signals from the first trial, the confirmatory Phase 3 study, which enrolled

261 patients, did not meet its primary efficacy endpoint of slowing the decline in renal function.

[17] The drug was observed to be safe and well-tolerated, but it failed to demonstrate a

statistically significant clinical benefit over placebo in this second, larger trial.[17]

Data Presentation
Table 1: Key Efficacy Endpoints from the Initial Phase
2/3 Trial (NCT00035334)
This table summarizes the primary and key secondary outcomes from the 24-month,

randomized, placebo-controlled study.
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Endpoint
Eprodisate
Group
(n=89)

Placebo
Group
(n=94)

Hazard
Ratio (95%
CI)

P-Value Citation(s)

Primary

Composite

Endpoint

Patients with

Worsened

Disease¹

24 (27%) 38 (40%)
0.58 (0.37 to

0.93)
0.02² [11][12]

P-value for

difference in

proportions

0.06 [6][11][12]

Secondary

Renal

Endpoints

Mean Decline

in Creatinine

Clearance

(mL/min/1.73

m²/year)

10.9 15.6 N/A 0.02 [11][12]

Progression

to End-Stage

Renal

Disease

7 patients 13 patients
0.54 (0.22 to

1.37)
0.20 [11][12][18]

Other

Endpoints

All-Cause

Mortality
8 patients 9 patients

0.95 (0.27 to

3.29)
0.94 [11][12][18]

¹Worsened disease was a composite of: doubling of serum creatinine, ≥50% reduction in

creatinine clearance, progression to end-stage renal disease, or death. ²This p-value

corresponds to the hazard ratio from the time-to-event analysis.
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Experimental Protocols
Methodology: Initial Phase 2/3 Eprodisate Trial
(NCT00035334)

Study Design: A multicenter, international, randomized, double-blind, placebo-controlled,

parallel-group trial conducted at 27 centers.[11][18]

Patient Population: 183 patients with biopsy-proven AA amyloidosis and evidence of kidney

involvement.[11][19]

Inclusion Criteria: Kidney involvement was defined as >1 g/day of proteinuria or a

creatinine clearance (CrCl) of <60 mL/min.[18][19]

Exclusion Criteria: Included CrCl <20 mL/min, end-stage renal disease, or renal disease

from causes other than AA amyloidosis.[19]

Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive

either Eprodisate or a matching placebo for a duration of 24 months.[11]

Primary Endpoint: A composite endpoint assessing whether a patient's renal disease had

worsened. Worsening was defined as the occurrence of any of the following:

Doubling of serum creatinine concentration.

A 50% or greater reduction in CrCl.

Progression to end-stage renal disease (requiring dialysis).

Death.[11][12]

Key Secondary Endpoints:

The rate of change (slope) in CrCl over time.[18]

Time to progression to end-stage renal disease.[11]

Change in proteinuria.[18]
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All-cause mortality.[11]

Statistical Analysis: The primary analysis for the composite endpoint was a time-to-event

analysis using a Cox proportional-hazards model. A comparison of the proportions of

patients meeting the endpoint criteria was also performed using a chi-square test.[11][12]

Experimental Workflow: Eprodisate Phase 2/3 Trial (NCT00035334)
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Caption: High-level workflow of the initial Eprodisate Phase 2/3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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